molecular formula C17H16ClNO2 B5450070 N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide

N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide

Cat. No.: B5450070
M. Wt: 301.8 g/mol
InChI Key: MTSBRGSUAHKXNY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide is an organic compound with a complex structure, featuring a chlorinated phenyl ring and a dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide typically involves the acylation of 2-chloro-5-(3,4-dimethylbenzoyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as pyridine, to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide: shares structural similarities with other acetamide derivatives, such as this compound.

    This compound: is also related to other chlorinated aromatic compounds, which may have similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its chlorinated phenyl ring and dimethylbenzoyl group make it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-10-4-5-13(8-11(10)2)17(21)14-6-7-15(18)16(9-14)19-12(3)20/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSBRGSUAHKXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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